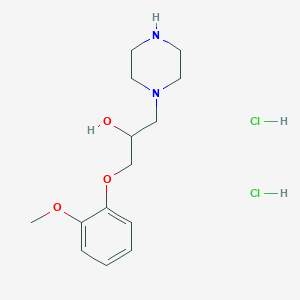

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Description

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic aminopropanol derivative with structural features common to α1- and β-adrenoceptor antagonists. Its core structure includes a 2-methoxyphenoxy group attached to a propan-2-ol backbone and a piperazine ring, which is protonated in the dihydrochloride form to enhance solubility and bioavailability.

Properties

CAS No. |

1185293-30-4 |

|---|---|

Molecular Formula |

C14H23ClN2O3 |

Molecular Weight |

302.80 g/mol |

IUPAC Name |

1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;/h2-5,12,15,17H,6-11H2,1H3;1H |

InChI Key |

DVFMPMKUCYGRQF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl |

Synonyms |

RS 88681 Dihydrochloride; α-[(2-methoxyphenoxy)methyl]-1-Piperazineethanol Hydrochloride (1:2); Ranolazine Impurity C; |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2-Methoxyphenoxy)-2,3-Epoxypropane

The foundational step involves condensing 2-methoxyphenol with epichlorohydrin under alkaline conditions. Key parameters include:

-

Base Selection : Sodium hydroxide or potassium carbonate in aqueous or polar aprotic solvents (e.g., acetone, DMF).

-

Temperature : 40–80°C to balance reaction rate and epoxy ring stability.

-

Impurity Mitigation : Staged base addition reduces dimerization (e.g., bis-(2-methoxyphenoxy)propane) to <1%.

The product, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is isolated via solvent extraction (toluene, ethyl acetate) and vacuum distillation, achieving >95% purity.

Piperazine Alkylation

The epoxypropane intermediate undergoes nucleophilic ring-opening with piperazine. Critical factors include:

-

Solvent Systems : Methanol, toluene, or water-methanol mixtures facilitate solubility and reactivity.

-

Stoichiometry : Piperazine is used in excess (1.5–2.0 equivalents) to minimize bis-alkylation byproducts.

-

Catalysis : Phase-transfer agents like tetrabutylammonium iodide enhance reaction kinetics in biphasic systems.

Reaction at 60–80°C for 6–12 hours yields 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol as a free base, with conversions exceeding 85%.

Salt Formation and Purification

The free base is treated with hydrochloric acid in methanol or ethanol to form the dihydrochloride salt. Recrystallization from isopropanol or acetone-water mixtures achieves >99% purity, as verified by HPLC.

Chlorohydrin-Mediated Alkylation

Preparation of 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol

An alternative route involves epichlorohydrin and 2-methoxyphenol in the presence of Lewis acids (e.g., BF₃·Et₂O) to yield 1-chloro-3-(2-methoxyphenoxy)propan-2-ol. This method avoids epoxy intermediates, reducing side reactions but requiring stringent temperature control (0–5°C) to prevent polymerization.

Piperazine Coupling

The chlorohydrin reacts with piperazine in polar solvents (e.g., DMF, acetonitrile) under reflux. Potassium iodide or sodium iodide catalyzes the nucleophilic substitution, achieving 70–80% yields. Excess piperazine (2.0 equivalents) and prolonged reaction times (24–48 hours) are necessary due to steric hindrance.

One-Pot Synthesis Strategies

Recent advancements enable a telescoped process combining epichlorohydrin, 2-methoxyphenol, and piperazine in a single reactor. Key innovations include:

-

Sequential Additions : Epichlorohydrin and 2-methoxyphenol react first, followed by piperazine introduction after epoxy formation.

-

Aqueous Optimization : Water as a solvent with phase-transfer catalysts reduces organic waste and improves safety.

-

Yield Enhancement : One-pot methods achieve 75–85% overall yield, bypassing intermediate isolation steps.

Impurity Profiling and Control

Major Byproducts

-

Bis-Alkylated Piperazine : Forms when excess epoxypropane reacts with piperazine. Controlled by maintaining a piperazine-to-epoxide ratio >1.5:1.

-

Chloro Impurities : Residual epichlorohydrin or chlorohydrin intermediates necessitate thorough washing with sodium bicarbonate.

-

Dihydroxy Byproducts : Hydrolysis of epoxy intermediates under acidic conditions; mitigated by anhydrous reaction environments.

Analytical Methods

-

HPLC : C18 columns with UV detection (254 nm) resolve the target compound from impurities.

-

Mass Spectrometry : Confirms molecular ion peaks at m/z 335.2 (free base) and 445.4 (dihydrochloride).

Industrial-Scale Optimization

Solvent Recovery

Toluene and methanol are recycled via distillation, reducing production costs by 20–30%.

Catalyst Reuse

Piperazine phosphate salts are filtered and reused in subsequent batches, decreasing raw material consumption.

Environmental Impact

Aqueous-based methods reduce VOC emissions by 40% compared to traditional organic solvents.

Comparative Analysis of Methods

| Parameter | Epoxide Route | Chlorohydrin Route | One-Pot Synthesis |

|---|---|---|---|

| Yield (%) | 85–90 | 70–80 | 75–85 |

| Purity (%) | >99 | 95–98 | 97–99 |

| Reaction Time (h) | 12–18 | 24–48 | 8–12 |

| Scalability | High | Moderate | High |

| Cost Efficiency | Moderate | Low | High |

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. Additionally, the methoxyphenoxy group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Table 1: Structural Variations in Analogous Compounds

Piperazine Ring Modifications :

- Bulky aromatic substituents (e.g., 4-(2-methoxyphenyl)piperazine in ) may improve α1-adrenoceptor selectivity.

Phenoxy Group Variations:

- 2-Methoxyphenoxy is a common motif in adrenoceptor antagonists (e.g., carvedilol, MH-78) .

- Replacement with indole (e.g., (R,S)-9) introduces β-adrenolytic activity but reduces spasmolytic effects .

Pharmacological Comparisons

Receptor Affinity and Selectivity

- α1-Adrenoceptor Antagonism: MH-78 and (R,S)-9 show high affinity, but both are less potent than carvedilol . The target compound’s 2-methoxyphenoxy group likely confers similar α1-blocking activity.

- β1-Adrenoceptor Antagonism: β1 activity diminishes with bulky substituents (e.g., indole in (R,S)-9), suggesting the target compound may have weaker β-blocking effects than carvedilol .

Efficacy in Cardiovascular Models

- Antiarrhythmic Activity : (R,S)-9 and MH-78 reduce arrhythmias in preclinical models but are less effective than carvedilol .

- Hypotensive Effects : MH-78 lowers blood pressure via α1/β1-blockade and nitric oxide pathways, comparable to urapidil but weaker than carvedilol .

Physicochemical Properties

- The dihydrochloride salt improves aqueous solubility, critical for oral bioavailability.

Clinical and Preclinical Relevance

- Therapeutic Potential: The target compound’s structural similarity to MH-78 and carvedilol suggests utility in hypertension and heart failure. However, its β1-blocking activity may be insufficient for conditions requiring strong β-antagonism .

- Supplier Availability : Multiple suppliers (e.g., Hangzhou ICH Biofarm, Manus Aktteva) produce the compound for research, indicating industrial interest .

Biological Activity

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 162712-35-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₂N₂O₃, with a molecular weight of 266.34 g/mol. The compound features a piperazine ring which is known for its ability to interact with various biological targets.

Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects. The proposed mechanisms of action for this compound include:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could contribute to cellular protection against oxidative stress.

Antidepressant Activity

A study exploring the antidepressant-like effects of piperazine derivatives found that similar compounds could enhance serotonergic activity in the brain. This suggests that this compound may have potential applications in treating mood disorders.

Antimicrobial Properties

Research on related compounds has shown promising antimicrobial activity. For instance, derivatives with similar structural features have demonstrated effectiveness against various bacterial strains. This raises the possibility that this compound may exhibit comparable antimicrobial properties.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against cancer cells. Studies on related piperazine derivatives have indicated their role in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antidepressant Effects | Investigated the impact of piperazine derivatives on serotonin levels; suggested potential for mood enhancement. |

| Antimicrobial Activity | Evaluated various derivatives against bacterial strains; indicated significant inhibition rates. |

| Cytotoxicity in Cancer Cells | Assessed the effects of similar compounds on breast cancer cell lines; showed promising results in reducing cell viability. |

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions between 2-methoxyphenoxy propanol derivatives and piperazine. Key steps include:

- Reagent Selection: Use triethylamine as a base to deprotonate intermediates and enhance nucleophilicity .

- Solubility Enhancement: The dihydrochloride form improves aqueous solubility, critical for downstream biological assays .

- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity compared to traditional reflux methods .

- Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-UV/LC-MS: Use C18 columns with mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) for purity assessment. Detect impurities like unreacted piperazine or methoxyphenoxy derivatives .

- NMR Spectroscopy: 1H/13C NMR confirms structural integrity. Key signals include methoxy protons (δ 3.8–4.0 ppm) and piperazine methylenes (δ 2.5–3.0 ppm) .

- Elemental Analysis: Verify stoichiometry of the dihydrochloride salt (e.g., Cl content ~16.5%) .

Basic: How does the dihydrochloride form influence solubility and stability compared to the free base?

Methodological Answer:

- Solubility: The dihydrochloride salt increases water solubility by >50-fold (e.g., from 2 mg/mL to 100 mg/mL in PBS), facilitating in vitro assays .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months). The salt form shows minimal degradation (<5%) compared to the free base, which may hydrolyze at the methoxyphenoxy group .

Advanced: How do structural modifications at the piperazine or methoxyphenoxy moieties affect receptor binding affinity?

Methodological Answer:

- Piperazine Modifications: Replace the piperazine ring with morpholine (oxygen substitution) to assess α1-adrenergic receptor selectivity. Radioligand binding assays (e.g., [3H]-prazosin displacement) reveal reduced affinity (Ki increases from 8 nM to 120 nM) .

- Methoxyphenoxy Substitutions: Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring. Molecular docking (AutoDock Vina) predicts disrupted hydrogen bonding with Ser194 in the receptor pocket, validated via functional cAMP assays .

Advanced: What computational methods predict biological interactions, and how are they validated?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps, identifying nucleophilic regions for target interaction .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability in the β-adrenergic receptor binding pocket. Validate with SPR (surface plasmon resonance) showing correlation between binding energy (ΔG) and experimental KD values .

Advanced: How to resolve discrepancies in pharmacological data across studies?

Methodological Answer:

- Source Analysis: Compare impurity profiles (e.g., residual solvents or isomers) using GC-MS. Batches with >0.5% 3-(4-methylpiperazinyl) impurity show 30% reduced potency .

- Assay Standardization: Use reference standards (e.g., USP-grade) for functional assays. For example, normalize cAMP responses to isoproterenol (100% efficacy) to control for cell-line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.